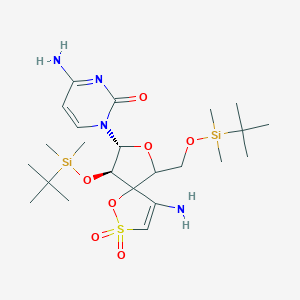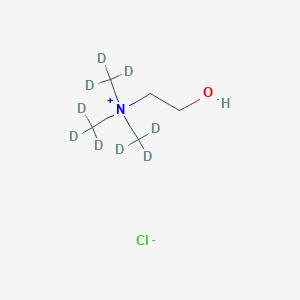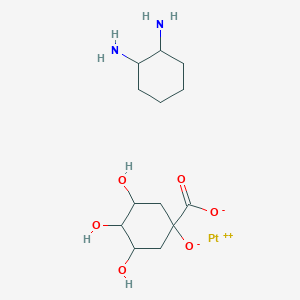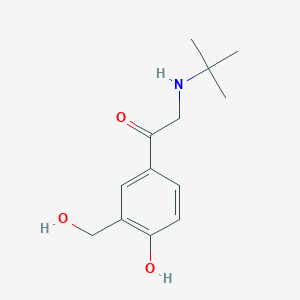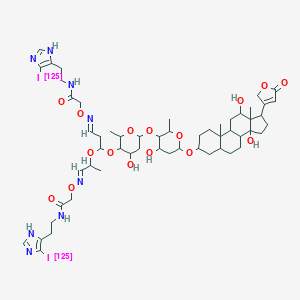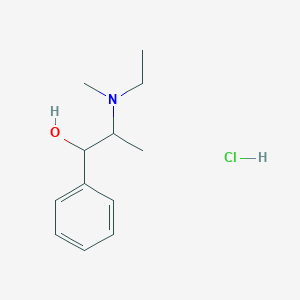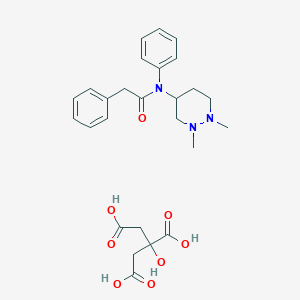
Benzeneacetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as HDP-CDCA and has been studied for its potential therapeutic applications.
Mecanismo De Acción
HDP-CDCA exerts its therapeutic effects through multiple mechanisms of action. It has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid metabolism and liver function. Activation of FXR by HDP-CDCA can lead to the inhibition of liver fibrosis and the promotion of liver regeneration. HDP-CDCA has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the development of liver cancer.
Efectos Bioquímicos Y Fisiológicos
HDP-CDCA has been shown to have a range of biochemical and physiological effects. It can reduce liver inflammation and fibrosis, improve liver function, and inhibit the growth of liver cancer cells. It has also been shown to reduce lipid accumulation in the liver and improve insulin sensitivity in animal models of non-alcoholic fatty liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HDP-CDCA in lab experiments is its high purity and stability. It is also readily available and can be synthesized in large quantities. However, one limitation is that it can be expensive to produce, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the safety and toxicity of HDP-CDCA.
Direcciones Futuras
There are several potential future directions for research on HDP-CDCA. One area of interest is its potential use in the treatment of liver cancer. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in human clinical trials. Additionally, HDP-CDCA may have potential applications in the treatment of other diseases, such as inflammatory bowel disease and diabetes. Further research is needed to explore these possibilities.
Conclusion:
HDP-CDCA is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-cancer effects in the liver. While more research is needed to fully understand its safety and efficacy, HDP-CDCA has the potential to be a valuable tool in the treatment of liver diseases and other conditions.
Métodos De Síntesis
HDP-CDCA is synthesized through a multi-step process, starting with the reaction of hexahydro-1,2-dimethyl-4-pyridazinylamine with benzeneacetamide. The resulting product is then reacted with 2-hydroxy-1,2,3-propanetricarboxylic acid to produce HDP-CDCA. The synthesis method has been optimized to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
HDP-CDCA has been studied for its potential therapeutic applications in various diseases, including liver fibrosis, non-alcoholic fatty liver disease, and hepatocellular carcinoma. Studies have shown that HDP-CDCA can inhibit the proliferation of liver cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and anti-fibrotic effects in the liver.
Propiedades
Número CAS |
149997-05-7 |
|---|---|
Nombre del producto |
Benzeneacetamide, N-(hexahydro-1,2-dimethyl-4-pyridazinyl)-N-phenyl-, 2-hydroxy-1,2,3-propanetricarboxylate |
Fórmula molecular |
C26H33N3O8 |
Peso molecular |
515.6 g/mol |
Nombre IUPAC |
N-(1,2-dimethyldiazinan-4-yl)-N,2-diphenylacetamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H25N3O.C6H8O7/c1-21-14-13-19(16-22(21)2)23(18-11-7-4-8-12-18)20(24)15-17-9-5-3-6-10-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,19H,13-16H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
UFDPCCWLSFEGHP-UHFFFAOYSA-N |
SMILES |
CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CN1CCC(CN1C)N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Sinónimos |
N-(1,2-dimethyldiazinan-4-yl)-N,2-diphenyl-acetamide, 2-hydroxypropane -1,2,3-tricarboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



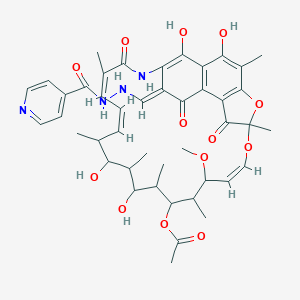
![(3S,7aR)-7a-methyl-3-phenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B130668.png)
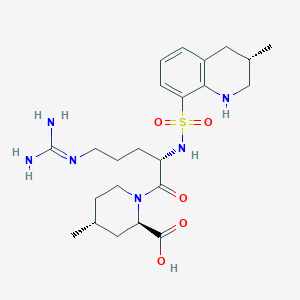
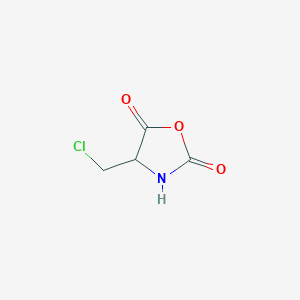
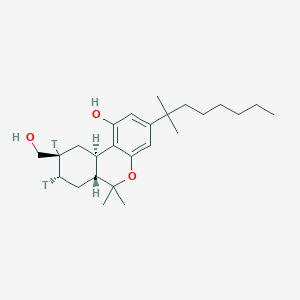
![2-(4-Methylbenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B130682.png)
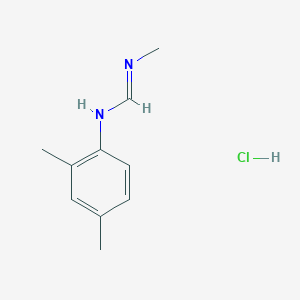
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)
